3-Bromo-1,1,5-trimethylcyclohexane 3-Bromo-1,1,5-trimethylcyclohexane
Brand Name: Vulcanchem
CAS No.: 872288-13-6
VCID: VC2909426
InChI: InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3
SMILES: CC1CC(CC(C1)(C)C)Br
Molecular Formula: C9H17B
Molecular Weight: 205.13 g/mol

3-Bromo-1,1,5-trimethylcyclohexane

CAS No.: 872288-13-6

Cat. No.: VC2909426

Molecular Formula: C9H17B

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1,1,5-trimethylcyclohexane - 872288-13-6

Specification

CAS No. 872288-13-6
Molecular Formula C9H17B
Molecular Weight 205.13 g/mol
IUPAC Name 3-bromo-1,1,5-trimethylcyclohexane
Standard InChI InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3
Standard InChI Key QAIKVKDKYUBKQY-UHFFFAOYSA-N
SMILES CC1CC(CC(C1)(C)C)Br
Canonical SMILES CC1CC(CC(C1)(C)C)Br

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

3-Bromo-1,1,5-trimethylcyclohexane is identified by the CAS Registry Number 872288-13-6 . It has a molecular formula of C₉H₁₇Br and a calculated molecular weight of 205.13 g/mol . The compound is classified as a halogenated cyclohexane derivative and is characterized by its unique structural features.

The following table summarizes the key identifiers for 3-Bromo-1,1,5-trimethylcyclohexane:

Identifier TypeValueSource
IUPAC Name3-bromo-1,1,5-trimethylcyclohexane
CAS Number872288-13-6
Molecular FormulaC₉H₁₇Br
Molecular Weight205.13 g/mol
InChIInChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3
InChIKeyQAIKVKDKYUBKQY-UHFFFAOYSA-N
SMILESCC1CC(CC(C1)(C)C)Br

Structural Characteristics

The structure of 3-Bromo-1,1,5-trimethylcyclohexane consists of a cyclohexane ring as the core scaffold, with specific substituents at defined positions. The compound features:

  • A bromine atom at position 3 of the cyclohexane ring

  • Two methyl groups (geminal dimethyl) at position 1

  • A single methyl group at position 5

Physical and Chemical Properties

Based on the available data, 3-Bromo-1,1,5-trimethylcyclohexane possesses the following physical and chemical properties:

PropertyValueSource
Physical StateNot specified in available data-
Boiling PointNot available in current literature-
Melting PointNot available in current literature-
DensityNot specified in available data-
SolubilityLikely soluble in common organic solvents-

As a brominated cyclohexane derivative, it is expected to be a colorless to pale yellow liquid or solid at room temperature, with limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and ethers.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The optimal reaction conditions for the synthesis of 3-Bromo-1,1,5-trimethylcyclohexane would depend on the specific synthetic route chosen. Key considerations include:

  • Temperature Control: Typically ranging from 0°C to reflux temperature depending on the specific reaction.

  • Solvent Selection: Common solvents include carbon tetrachloride, dichloromethane, or carbon disulfide for radical bromination reactions.

  • Reaction Time: Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) to determine optimal reaction duration.

  • Purification Techniques: Column chromatography, recrystallization, or distillation depending on the physical state and properties of the compound.

Industrial Scale Production

Chemical Reactivity and Reactions

General Reactivity Patterns

As a secondary alkyl bromide, 3-Bromo-1,1,5-trimethylcyclohexane exhibits reactivity patterns characteristic of this functional group class. The carbon-bromine bond is polarized, with the bromine atom being more electronegative than carbon, making it susceptible to various types of reactions:

  • Nucleophilic Substitution: The bromine atom serves as a good leaving group in both SN1 and SN2 reactions.

  • Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cyclohexene derivatives.

  • Grignard Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, which is a versatile intermediate for further transformations.

  • Reduction: The C-Br bond can be reduced to form the parent hydrocarbon (1,1,5-trimethylcyclohexane).

Nucleophilic Substitution Reactions

3-Bromo-1,1,5-trimethylcyclohexane can undergo both SN1 and SN2 nucleophilic substitution reactions, depending on the reaction conditions and the nucleophile involved:

NucleophileProductReaction TypeConditions
OH⁻3-hydroxy-1,1,5-trimethylcyclohexaneSN2/SN1Aqueous NaOH, heat
OR⁻3-alkoxy-1,1,5-trimethylcyclohexaneSN2Alkoxide in alcohol
CN⁻3-cyano-1,1,5-trimethylcyclohexaneSN2NaCN in DMSO
NH₃3-amino-1,1,5-trimethylcyclohexaneSN2NH₃ in ethanol

Elimination Reactions

Under basic conditions, 3-Bromo-1,1,5-trimethylcyclohexane can undergo E2 elimination to form various cyclohexene derivatives:

BaseMajor ProductConditions
KOH/ethanol1,1,5-trimethylcyclohex-2-eneHeat, reflux
t-BuOK1,1,5-trimethylcyclohex-2-eneDMSO, room temperature
DBU1,1,5-trimethylcyclohex-2-eneTHF, heat

Comparison with Related Compounds

The reactivity of 3-Bromo-1,1,5-trimethylcyclohexane can be compared with structurally similar compounds such as 3-Chloro-1,1,5-trimethylcyclohexane:

CompoundRelative Rate in SN2Relative Rate in E2Leaving Group Ability
3-Bromo-1,1,5-trimethylcyclohexaneHigherHigherBetter
3-Chloro-1,1,5-trimethylcyclohexaneLowerLowerModerate
3-Iodo-1,1,5-trimethylcyclohexaneHighestHighestBest
3-Fluoro-1,1,5-trimethylcyclohexaneLowestLowestPoor

Applications and Utilization

Research Applications

3-Bromo-1,1,5-trimethylcyclohexane is described as a "versatile small molecule scaffold" in commercial catalogs, suggesting its utility in various chemical research applications :

  • Synthetic Intermediate: The compound serves as a valuable building block in organic synthesis, particularly for introducing the trimethylcyclohexane motif into more complex molecules.

  • Structure-Activity Relationship Studies: It provides a well-defined framework for studying how structural modifications affect the properties and activities of cyclohexane derivatives.

  • Mechanistic Investigations: The compound can be used in studies investigating reaction mechanisms and stereochemical outcomes in organic reactions.

SupplierPackage SizePriceReference
CymitQuimica50 mg478.00 €
CymitQuimica500 mg1,303.00 €
Sigma-Aldrich100 mg$301.60

The relatively high price per unit suggests that 3-Bromo-1,1,5-trimethylcyclohexane is currently utilized primarily in research contexts or specialized small-scale applications rather than in bulk chemical processes.

Analytical Methods and Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization and identification of 3-Bromo-1,1,5-trimethylcyclohexane:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would show signals for:

    • Three distinct methyl groups (two equivalent methyl groups at position 1 and one at position 5)

    • Complex multiplets for the methylene and methine protons of the cyclohexane ring

    • A distinctive signal pattern for the proton at the carbon bearing the bromine atom

  • ¹³C NMR: Would display signals for:

    • Three methyl carbon resonances

    • A distinctive signal for the carbon bearing the bromine atom (typically around 50-60 ppm)

    • Signals for the remaining cyclohexane ring carbons

Infrared (IR) Spectroscopy

Expected to show characteristic absorption bands for:

  • C-H stretching vibrations (around 2850-3000 cm⁻¹)

  • C-C stretching vibrations

  • C-Br stretching vibration (typically in the range of 500-650 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would provide:

  • Molecular ion peak at m/z 204/206 (reflecting the isotopic pattern of bromine: ⁷⁹Br and ⁸¹Br)

  • Characteristic fragmentation patterns, including loss of bromine and methyl groups

  • Confirmation of molecular weight and formula

Chromatographic Methods

For purification and analysis of 3-Bromo-1,1,5-trimethylcyclohexane, several chromatographic techniques are applicable:

  • Gas Chromatography (GC): Useful for purity determination and analysis of the compound's retention behavior.

  • High-Performance Liquid Chromatography (HPLC): Applicable for separation and analysis, particularly when coupled with appropriate detectors.

  • Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment.

X-ray Crystallography

If crystalline, the compound's structure could be unambiguously determined by single-crystal X-ray diffraction analysis, providing definitive information about:

  • Bond lengths and angles

  • Conformational details of the cyclohexane ring

  • Spatial arrangement of the methyl groups and bromine atom

  • Crystal packing arrangements

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide interesting comparisons with 3-Bromo-1,1,5-trimethylcyclohexane:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
3-Chloro-1,1,5-trimethylcyclohexane6305-19-7C₉H₁₇Cl160.68 g/molContains chlorine instead of bromine
3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane-C₁₃H₂₅BrO277.24 g/molContains an additional tert-butyl ether moiety
3-(1-Bromo-2-methylpropan-2-yl)-1,1,5-trimethylcyclohexane2138357-60-3C₁₃H₂₅Br261.24 g/molFeatures a 1-bromo-2-methylpropan-2-yl substituent

Reactivity Comparisons

The reactivity patterns of these related compounds differ based on their structural features:

  • 3-Bromo-1,1,5-trimethylcyclohexane exhibits typical secondary alkyl bromide reactivity, with good leaving group ability in nucleophilic substitution reactions.

  • 3-Chloro-1,1,5-trimethylcyclohexane shows similar reaction types but generally with slower reaction rates due to the stronger C-Cl bond compared to C-Br.

  • 3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane presents additional reactivity through its ether linkage, offering more diverse transformation possibilities.

  • 3-(1-Bromo-2-methylpropan-2-yl)-1,1,5-trimethylcyclohexane contains a more complex alkyl bromide moiety, potentially showing different steric and electronic effects in reactions.

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